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Compound Name:
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An In-Depth Technical Guide to Methyl 2-formyil-
3,5-dimethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-formyl-3,5-dimethoxybenzoate is a polysubstituted aromatic compound featuring a
methyl ester, a formyl (aldehyde) group, and two methoxy groups on a benzene ring. Its
specific substitution pattern, with functional groups positioned ortho to each other, makes it a
valuable intermediate in synthetic organic chemistry. The presence of reactive aldehyde and
ester functionalities, combined with the electron-donating nature of the methoxy groups, allows
for a range of chemical transformations, rendering it a versatile building block for the
construction of more complex molecular architectures, including those with potential
pharmacological relevance. This guide provides a comprehensive overview of its properties,
synthesis, reactivity, and handling for professionals in research and development.

Core Physicochemical and Spectroscopic
Characteristics

Methyl 2-formyl-3,5-dimethoxybenzoate is typically encountered as an off-white to gray solid.
[1] Its core identifiers and physical properties are summarized in the table below.
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Property Value Source(s)
CAS Number 52344-93-1 [1][21[3]
Molecular Formula C11H120s5 [1]
Molecular Weight 224.21 g/mol [11[2]
Melting Point 107-110 °C [11[2]
Appearance Off-white to gray solid [1]

Boiling Point (Predicted) 370.8£42.0 °C [1]

Density (Predicted) 1.199 + 0.06 g/cm?3 [1]
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Solubility Profile

While specific quantitative solubility data for Methyl 2-formyl-3,5-dimethoxybenzoate is not
readily available in the literature, a qualitative assessment can be made based on its structure
and the general behavior of substituted benzaldehydes. The presence of polar functional
groups (ester, aldehyde, methoxy ethers) suggests some solubility in polar organic solvents.
However, the aromatic ring contributes to its nonpolar character. It is expected to be poorly
soluble in water but should exhibit good solubility in common organic solvents such as
chloroform, ethyl acetate, and alcohols.

Spectroscopic Data

Detailed experimental spectroscopic data for this specific compound is not widely published.
However, the expected spectral characteristics can be inferred from its structure.

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons, the aldehyde proton (typically a singlet around 10 ppm), the methyl ester protons (a
singlet around 3.9 ppm), and the two methoxy group protons (two singlets around 3.8-4.0

ppm).
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e 13C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the ester
and aldehyde (in the 160-190 ppm region), aromatic carbons, and the methyl carbons of the
ester and methoxy groups (typically in the 50-60 ppm range).

e Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands
for the C=0 stretching of the aldehyde (around 1690-1715 cm~1) and the ester (around
1720-1740 cm™1), as well as C-O stretching for the ether and ester groups.

e Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M*) at
m/z 224, along with fragmentation patterns corresponding to the loss of methoxy, formyl, and
carbomethoxy groups.

Synthesis Methodologies

A specific, peer-reviewed synthesis protocol for Methyl 2-formyl-3,5-dimethoxybenzoate is
not prominently available in the chemical literature. However, a plausible and logical synthetic
route can be designed based on established ortho-formylation reactions of activated aromatic
systems. The most likely precursor for this synthesis is the commercially available Methyl 3,5-
dimethoxybenzoate (CAS 2150-37-0).

Proposed Synthetic Pathway: Ortho-Formylation

The introduction of a formyl group at the C2 position, which is ortho to the methyl ester and
flanked by two electron-donating methoxy groups, can be achieved through electrophilic
aromatic substitution. The directing effects of the substituents play a crucial role. Both methoxy
groups are strongly activating and ortho-, para-directing. The methyl ester group is deactivating
and meta-directing. The C2 position is activated by both methoxy groups, making it a prime
target for electrophilic attack.

A suitable method for this transformation is the ortho-formylation of phenols and their ethers. A
particularly effective and mild method was reported by Hofslgkken and Skattebgl, which utilizes
paraformaldehyde in the presence of magnesium chloride and triethylamine.
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Caption: Proposed synthesis of Methyl 2-formyl-3,5-dimethoxybenzoate.

Experimental Protocol (Proposed)

This protocol is a proposed adaptation of the method described by Hofslgkken and Skattebgl
for the ortho-formylation of phenols.[4]

o Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser
and a magnetic stirrer, add anhydrous magnesium chloride (1.5 equivalents) and
paraformaldehyde (2.0 equivalents). The flask should be under an inert atmosphere (e.g.,
argon or nitrogen).

» Addition of Reagents: Add dry acetonitrile as the solvent, followed by the starting material,
Methyl 3,5-dimethoxybenzoate (1.0 equivalent).

o Base Addition: Slowly add dry triethylamine (3.0 equivalents) to the stirred suspension.

o Reaction: Heat the reaction mixture to reflux. The progress of the reaction should be
monitored by Thin Layer Chromatography (TLC).
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o Workup: Upon completion, cool the mixture to room temperature. Acidify the reaction mixture
with a dilute solution of hydrochloric acid (e.g., 5% HCI).

o Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure. The crude product can then be purified by
column chromatography on silica gel.

Causality and Considerations:

» Role of MgClz: The magnesium chloride acts as a Lewis acid, coordinating with the carbonyl
of the ester and potentially one of the methoxy groups, which enhances the acidity of the
aromatic proton at the C2 position and directs the formylation.

o Triethylamine: This base is crucial for deprotonating the aromatic ring, facilitating the
electrophilic attack.

» Paraformaldehyde: Serves as the source of the formyl group.

o Potential Challenges: The starting material, while activated, is not a phenol. The reaction
may require elevated temperatures and longer reaction times compared to phenolic
substrates. Careful optimization of the stoichiometry and reaction time would be necessary
to maximize the yield and minimize the formation of byproducts.

Reactivity and Synthetic Applications

The primary utility of Methyl 2-formyl-3,5-dimethoxybenzoate in organic synthesis stems
from the reactivity of its aldehyde group. It can readily undergo reactions typical of aromatic
aldehydes, making it a valuable precursor for a variety of molecular scaffolds.

Hydrazone Formation

A documented application of this compound is its use in the synthesis of hydrazone derivatives.
Specifically, it has been reacted with 4-methoxybenzoylhydrazide to form methyl (E)-3,5-
dimethoxy-2-{[2-(4-methoxybenzoyl)hydrazin-1-ylidene]methyl}benzoate.[1]
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Condensation
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Caption: Documented reaction of Methyl 2-formyl-3,5-dimethoxybenzoate.

This reaction is a classic condensation between an aldehyde and a hydrazine derivative,
forming a C=N double bond. Such hydrazone scaffolds are of significant interest in medicinal
chemistry due to their wide range of biological activities.

Other Potential Reactions

Given its structure, Methyl 2-formyl-3,5-dimethoxybenzoate is amenable to a variety of other
transformations, including:

e Reductive Amination: The aldehyde can be converted to an amine through reaction with an
amine in the presence of a reducing agent.

o Wittig Reaction: Reaction with phosphorus ylides can be used to form alkenes, extending the
carbon chain.

o Oxidation: The aldehyde can be oxidized to a carboxylic acid, yielding a dicarboxylic acid
derivative.

e Reduction: The aldehyde can be selectively reduced to an alcohol, providing a benzylic
alcohol derivative.

e Cyclization Reactions: The ortho positioning of the formyl and methyl ester groups makes
this compound a potential precursor for the synthesis of heterocyclic systems, such as
isocoumarins or phthalides, through intramolecular reactions.

Handling and Safety
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Methyl 2-formyl-3,5-dimethoxybenzoate is classified as harmful if swallowed or in contact
with skin, and it causes skin irritation.[1] Standard laboratory safety precautions should be
followed when handling this compound.

o Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses,
gloves, and a lab coat.

o Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of
dust. Avoid contact with skin and eyes.

o Storage: Store in a cool, dry place (recommended 2-8°C), tightly sealed, and under an inert
atmosphere such as nitrogen to prevent degradation.[1]

Conclusion

Methyl 2-formyl-3,5-dimethoxybenzoate is a valuable, polysubstituted aromatic intermediate
with significant potential in organic synthesis. While detailed experimental data and a wide
range of applications are not yet extensively documented in the public domain, its structural
features suggest a rich chemistry centered around its reactive aldehyde functionality. Its use as
a precursor to complex hydrazones highlights its utility in the synthesis of biologically relevant
molecules. As research continues, the applications of this versatile building block are likely to
expand, particularly in the fields of medicinal chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. ["Methyl 2-formyl-3,5-dimethoxybenzoate" properties
and characteristics]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1583233#methyl-2-formyl-3-5-dimethoxybenzoate-
properties-and-characteristics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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